6-O-Desmethyl terazosin is a metabolite of the drug terazosin, an alpha-1 adrenergic receptor blocker clinically used to treat hypertension and benign prostatic hyperplasia. [] As a metabolite, it is formed through the demethylation of terazosin within the body. While its specific pharmacological activity is not widely studied, its structural similarity to terazosin suggests it may also interact with alpha-1 adrenergic receptors, potentially with altered affinity or selectivity.
6-O-Desmethyl terazosin is a derivative of terazosin, which is a quinazoline-based alpha-1 adrenergic antagonist primarily used in the treatment of benign prostatic hyperplasia and hypertension. The compound is structurally similar to terazosin but lacks a methyl group at the 6th position of the quinazoline ring. As a metabolite of terazosin, 6-O-desmethyl terazosin is not directly administered as a drug but plays a significant role in pharmacological studies and drug development. Its identification and quantification can serve as biomarkers for monitoring therapeutic efficacy and metabolic processes related to terazosin therapy.
6-O-Desmethyl terazosin is classified as an impurity in the context of terazosin formulations. It is recognized under the Chemical Abstracts Service registry number 105356-89-6. The compound is studied for its potential pharmacological activities, particularly its interactions with alpha-1 adrenergic receptors, which are crucial in various physiological processes.
The synthesis of 6-O-desmethyl terazosin typically involves the demethylation of terazosin. Several methods can be employed for this purpose:
In an industrial context, large-scale production of 6-O-desmethyl terazosin would require optimized processes that ensure high yield and purity. Techniques such as high-performance liquid chromatography are commonly used for purification following synthesis.
The molecular formula for 6-O-desmethyl terazosin is , with a molecular weight of approximately 373.4 g/mol. The structural representation highlights its quinazoline core, which is essential for its biological activity.
6-O-desmethyl terazosin can participate in various chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic or neutral medium |
Reduction | Palladium on carbon | Hydrogen atmosphere |
Substitution | Halogenating agents | Controlled conditions |
The oxidation may yield quinazoline N-oxides, while reduction could lead to various reduced derivatives. Substitution reactions could result in multiple substituted quinazoline compounds.
The mechanism by which 6-O-desmethyl terazosin exerts its effects involves interaction with alpha-1 adrenergic receptors, similar to its parent compound, terazosin. Though it exhibits lower potency compared to terazosin, it retains some antagonistic properties at these receptors. This interaction leads to vasodilation and decreased peripheral resistance, contributing to its potential therapeutic effects in conditions like hypertension .
Relevant analytical methods such as high-performance liquid chromatography and mass spectrometry are often employed for characterizing these properties.
6-O-desmethyl terazosin has several scientific applications:
The structural relationship between 6-O-desmethyl terazosin and its parent compound terazosin centers on a site-specific modification involving demethylation at the 6-position of the quinazoline ring system. Terazosin (C19H25N5O4) features two methoxy groups (-OCH3) at positions 6 and 7 on its quinazoline core [1]. 6-O-Desmethyl terazosin emerges through enzymatic demethylation at position 6, converting the 6-methoxy group to a hydroxyl group (-OH) while preserving the 7-methoxy functionality [2] [5]. This modification reduces the molecular mass by 14 Da (from terazosin's 387.43 g/mol to 373.41 g/mol) and introduces a polar hydroxyl group that significantly alters physicochemical behavior [5] [8].
The stereochemical integrity at the tetrahydrofuran-2-yl carbonyl piperazine moiety remains conserved between the compounds, preserving the (2RS) configuration at this chiral center [8]. This precise structural alteration creates a more polar molecule with enhanced hydrogen-bonding capacity, evidenced by its chromatographic behavior in reversed-phase HPLC systems where it typically elutes earlier than terazosin due to increased aqueous affinity [5] [8]. The preservation of the proton-accepting quinazoline nitrogen atoms and the proton-donating hydroxyl group creates distinctive spectroscopic fingerprints, particularly in infrared spectroscopy where a characteristic O-H stretch appears at 3200-3400 cm-1 [5].
Table 2: Structural and Physicochemical Comparison with Terazosin
Characteristic | Terazosin | 6-O-Desmethyl Terazosin | Significance of Modification |
---|---|---|---|
Molecular Formula | C19H25N5O4 | C18H23N5O4 | Loss of CH2 group |
Molecular Weight | 387.43 g/mol | 373.41 g/mol | -14 Da difference facilitates MS detection |
Functional Group at C6 | Methoxy (-OCH3) | Hydroxyl (-OH) | Introduces H-bond donor; increases polarity |
logP (Predicted) | ~1.8 | ~1.2 | Enhanced hydrophilicity affects membrane permeability |
Key Spectral Difference | Absence of O-H stretch | Broad O-H stretch (3200-3400 cm-1) | Facilitates spectroscopic identification |
Retention in Reversed-Phase HPLC | Later elution | Earlier elution | Critical for chromatographic separation |
6-O-Desmethyl terazosin functions as a significant hepatic metabolite in the biotransformation pathway of terazosin, formed primarily through cytochrome P450-mediated oxidative demethylation [1] [3]. Following terazosin administration, approximately 10% of the dose undergoes metabolic conversion to this demethylated derivative, with subsequent excretion occurring through both renal (40% of metabolites) and fecal (60% of metabolites) routes [1] [3]. The metabolic transformation occurs efficiently due to the accessibility of the 6-methoxy group to hepatic oxidases, positioning this metabolite as a consistent presence in systemic circulation during terazosin therapy [3].
The pharmacological significance of 6-O-desmethyl terazosin remains partially characterized. While terazosin exerts its therapeutic effects through selective antagonism of alpha-1 adrenergic receptors (particularly alpha-1A subtypes in the prostate and vasculature), the structural modifications in the metabolite may alter receptor binding kinetics [1] [3]. The introduction of the polar hydroxyl group potentially reduces blood-brain barrier penetration compared to the parent drug, potentially limiting central nervous system-mediated effects [3]. Current evidence suggests this metabolite retains some alpha-adrenergic blocking activity, but with reduced potency and altered pharmacokinetic parameters including protein binding (terazosin exhibits 90-94% plasma protein binding, while binding characteristics of the metabolite remain unquantified) [1]. Despite its structural similarity to established alpha-blockers, comprehensive receptor binding studies and concentration-effect relationships for 6-O-desmethyl terazosin remain unestablished in available literature. Its contribution to terazosin's overall therapeutic profile—particularly regarding smooth muscle relaxation in the prostate and vasculature—requires further pharmacodynamic evaluation at clinically relevant concentrations.
In pharmaceutical quality control, 6-O-desmethyl terazosin (designated Terazosin EP Impurity G) represents a critical process-related impurity requiring stringent monitoring throughout terazosin manufacturing. Its formation occurs during synthetic processes through incomplete methylation or demethylation side reactions, with levels strictly controlled per International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2) for impurities in new drug substances and products [5] [8]. Regulatory specifications typically require identification thresholds ≥0.1% and qualification thresholds ≥0.15% of terazosin content, necessitating sensitive analytical methods for reliable detection and quantification [5] [8].
Analytical characterization employs chromatographic separation, typically using reversed-phase HPLC with UV detection at 254 nm, where the impurity demonstrates distinct retention behavior relative to terazosin and other process impurities [5]. Pharmacopeial methods require comprehensive validation including specificity, precision (RSD <5%), and detection limits typically <0.05% [8]. Advanced characterization techniques include provision of certified reference materials accompanied by full spectral documentation:
The impurity's stability profile necessitates controlled storage conditions (2-8°C) to prevent degradation during analytical use [5]. Its quantification provides essential insights into synthetic pathway optimization, purification efficiency, and final product stability, making it a key quality attribute in terazosin pharmaceutical development. Regulatory submissions for terazosin generics (via Abbreviated New Drug Applications) must include comprehensive analytical data for this impurity, establishing appropriate specifications and demonstrating analytical control strategies throughout the product lifecycle [5] [8].
Table 3: Analytical and Regulatory Profile of Terazosin EP Impurity G
Parameter | Specification | Analytical/Regulatory Significance |
---|---|---|
Regulatory Designation | Terazosin EP Impurity G (EP) | Standardized pharmacopeial nomenclature |
Identification Threshold | 0.1% of terazosin peak area | ICH Q3A identification requirement |
Qualification Threshold | 0.15% of terazosin peak area | ICH toxicological qualification mandate |
Chromatographic RRT | 0.7-0.9 (vs. terazosin) | Primary identification parameter in HPLC |
Detection Technique | HPLC-UV (254 nm), HPLC-MS | Complementary identification approaches |
Reference Standard Documentation | COA, HNMR, CNMR, Mass, HPLC, IR, TGA | Regulatory compliance for ANDA submissions |
Stability Documentation | 24 months at 2-8°C | Supports analytical method validation |
Table 4: Standardized Nomenclature of 6-O-Desmethyl Terazosin
Nomenclature Type | Designation |
---|---|
Systematic IUPAC Name | [4-(4-Amino-6-hydroxy-7-methoxyquinazolin-2-yl)piperazin-1-yl][(2RS)-oxolan-2-yl]methanone |
Chemical Abstracts Service Name | 1-(4-Amino-6-hydroxy-7-methoxyquinazolin-2-yl)-4-[(tetrahydrofuran-2-yl)carbonyl]piperazine |
European Pharmacopoeia Designation | Terazosin Impurity G |
Common Synonyms | 6-Hydroxy-7-methoxy terazosin; Desmethyl terazosin |
CAS Registry Number | 105356-89-6 |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9